tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a synthetic organic compound that belongs to the benzodiazepine family. Benzodiazepines are widely recognized for their psychoactive properties and are commonly utilized in medical treatments for anxiety, insomnia, and various neurological disorders. This particular compound features a tert-butyl group, a phenyl group, and a tetrahydrobenzodiazepine core, contributing to its unique pharmacological profile.
The compound is classified under the category of benzodiazepines due to its structural characteristics and pharmacological effects. Its chemical structure can be represented by the following International Chemical Identifier (InChI): InChI=1S/C19H22N2O2/c1-17(2,3)15-10-12(19(21)22)14(20)13(15)11-8-6-4-5-7-9-11/h4-9,12H,10H2,1-3H3,(H,21,22)
.
The synthesis of tert-butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate typically involves the condensation of an appropriate benzodiazepine precursor with tert-butyl chloroformate. This reaction is generally performed in the presence of a base such as triethylamine and under an inert atmosphere to minimize oxidation risks. The purification of the resulting product can be achieved through techniques like recrystallization or chromatography .
In industrial settings, continuous flow synthesis methods may be employed to enhance scalability and control over reaction conditions. This approach allows for improved yields and purities while ensuring safety through real-time monitoring of the reaction process.
The molecular structure of tert-butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate features a complex arrangement that includes:
The molecular formula is , with a molecular weight of approximately 310.39 g/mol. The compound has a melting point in the range of 184–186 °C .
tert-butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate primarily involves its interaction with the central nervous system. It is believed to bind to gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances GABA's inhibitory effects, leading to sedative and anxiolytic outcomes. Ongoing research aims to elucidate the specific molecular pathways and targets involved in its pharmacological effects .
The compound exhibits a solid-state form with a melting point between 184 °C and 186 °C. Its solubility characteristics are essential for determining its bioavailability and potential applications in medicinal chemistry.
Chemical analyses reveal that tert-butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is stable under standard laboratory conditions but may react under extreme conditions such as high temperatures or in the presence of strong oxidizing agents .
tert-butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate has several scientific applications:
Chemistry: It serves as a crucial building block for synthesizing more complex benzodiazepine derivatives.
Biology: The compound is investigated for its potential interactions with neurotransmitter receptors and its effects on biological systems.
Medicine: Research continues into its therapeutic uses for treating neurological disorders such as anxiety and insomnia.
Industry: It may also find applications in developing new materials or as a precursor in synthesizing other valuable compounds .
The benzodiazepine class originated with the serendipitous discovery of chlordiazepoxide (Librium) by Leo Sternbach at Hoffmann-La Roche in 1955, which reached markets by 1960. This breakthrough catalyzed intensive research, yielding diazepam (Valium) in 1963—a landmark anxiolytic that established the 1,4-benzodiazepine framework as a CNS pharmacophore. Concurrently, investigations into 1,5-benzodiazepines revealed distinct pharmacological profiles. Clobazam (a 1,5-benzodiazepine) emerged as an anticonvulsant with reduced sedation compared to 1,4-isomers, highlighting structural isomerism-dependent effects. Subsequent developments identified nevirapine (an HIV-1 reverse transcriptase inhibitor) and telenzepine (a muscarinic antagonist), demonstrating therapeutic potential beyond neurology. This evolution underscores the scaffold’s adaptability, driven by strategic modifications of the core heterocycle and peripheral substituents [5].
Table 1: Clinically Approved 1,5-Benzodiazepine-Based Drugs
Compound | Therapeutic Use | Key Structural Features |
---|---|---|
Clobazam | Anticonvulsant, Anxiolytic | 5-Phenyl substitution at N1 |
Triflubazam | Anxiolytic | 3-Amino-5-phenyl substitution |
Arfendazam | Anxiolytic (Preclinical) | Carbamate functionalization |
Nevirapine | Anti-HIV Therapy | Cyclopropyl extension at C2 |
Telenzepine | Anticholinergic (Gastric Ulcers) | Tetracyclic fused system |
Tetrahydro-1H-1,5-benzodiazepines represent a partially saturated subclass where the diazepine ring adopts a boat-like conformation, enhancing stereochemical diversity. Classification hinges on substitution patterns and saturation degree:
Synthesis predominantly relies on acid- or base-catalyzed condensations between o-phenylenediamine (OPD) and carbonyl partners. For tetrahydro-1,5-BZDs, α,β-unsaturated ketones (chalcones) undergo Michael addition-cyclization sequences. Catalysts like piperidine/acetic acid or heterogeneous systems (e.g., SiO₂–Al₂O₃) optimize efficiency, with newer methods employing sulfur-doped graphene for recyclability [5].
Table 2: Synthetic Methods for Tetrahydro-1,5-Benzodiazepines
Precursor | Catalyst/Reagent | Conditions | Yield Range | Reference |
---|---|---|---|---|
OPD + Chalcones | Piperidine/AcOH | EtOH, reflux, 6–10 h | 56–88% | [5] |
OPD + α,β-Unsaturated Ketones | Sulfur-doped graphene (8 mol%) | DCM, reflux, 6 h | 85% | [5] |
OPD + β-Haloketones | Et₃N | THF, RT, 12 h | 60–75% | [3] |
OPD + 1,3-Dicarbonyls | SiO₂–Al₂O₃ | Solvent-free, 80°C | 78–92% | [5] |
The tert-butyloxycarbonyl (Boc) group is a cornerstone of heterocyclic synthesis, enabling chemoselective transformations. Its incorporation at N1 of 1,5-benzodiazepines serves dual purposes: protection and directing reactivity.
The Boc group’s orthogonality to other protections (e.g., Fmoc, Cbz) makes it invaluable in convergent syntheses of complex benzodiazepine derivatives, exemplified by the title compound [6] [10].
Table 3: Deprotection Conditions for N1-Boc-Protected 1,5-Benzodiazepines
Reagent System | Conditions | Chemoselectivity | Yield Range |
---|---|---|---|
Aqueous H₃PO₄ (0.5 M) | RT to 60°C, 2–12 h | Tolerates TBDMS, methyl esters, Cbz groups | 85–95% |
CeCl₃·7H₂O/NaI (20 mol%) | CH₃CN, reflux, 3–8 h | Compatible with aryl halides, olefins | 80–92% |
TFA/Thioanisole/EDT (Reagent K) | 0°C to RT, 1–2 h | Prevents Trp tert-butylation in peptides | 90–98% |
Magic Blue (MB⁺)/Et₃SiH | CH₂Cl₂, RT, 30 min | Cleaves Boc carbamates, carbonates, ethers | 88–94% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1